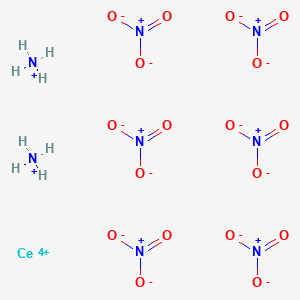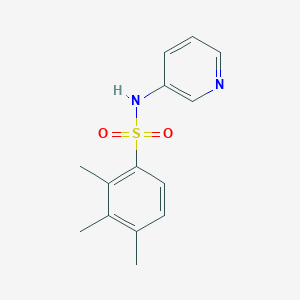
Cinnamaverine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamaverine is a chemical compound that belongs to the family of isoquinoline alkaloids. It was first isolated from the bark of Cinnamomum camphora, commonly known as camphor tree, and has been extensively studied for its potential therapeutic applications. Cinnamaverine has been found to possess a wide range of biological activities, including antispasmodic, vasodilatory, and anti-inflammatory properties.
科学的研究の応用
Anti-Hypoxic Effects
- Cinnarizine has demonstrated significant anti-hypoxic effects in various experimental methods, including hypobaric and anoxic hypoxia in mice and ischemia in rats. It was notably effective in hypobaric and anoxic hypoxia and in incomplete ischemia by decapitation. Additionally, cinnarizine enhanced the effect of prostacyclin, indicating potential benefits in hypoxia-related conditions (Nikolov, Nikolova, & Milanova, 1984).
Therapeutic Potential for Nervous System Disorders
- Cinnamamide derivatives, structurally related to cinnamaverine, have been found effective in animal models for various central and peripheral nervous system disorders. These derivatives exhibited anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. Their mechanisms of action include targeting GABAA and NMDA receptors, TRP cation channels, and others (Gunia-Krzyżak et al., 2015).
Pharmacological and Toxicological Safety
- The genus Cinnamomum, from which cinnamaverine is derived, is known for its antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Clinical studies and toxicological data confirm the pharmacological importance of Cinnamomum species, suggesting a basis for new drug research using its extracts and bioactive compounds (Sharifi‐Rad et al., 2021).
Vascular Effects
- Studies have shown that cinnarizine can improve blood flow and decrease blood viscosity in patients with peripheral obliterative arterial diseases, without affecting plasma viscosity or hematocrit. This suggests its role in increasing red cell deformability and its potential use in treating vascular diseases (Di Perri et al., 1979).
Rodent Repellent Properties
- Cinnamamide, a compound related to cinnamaverine, has been evaluated as a non-lethal repellent against rodents like house mice and wood mice. Its effectiveness suggests potential applications in controlling rodent populations in specific environments (Gurney et al., 1996).
Antidiabetic Effects
- Cinnamaldehyde, derived from the same genus as cinnamaverine, has shown hypoglycemic and hypolipidemic effects in streptozotocin-induced diabetic rats. This points towards its potential as an antidiabetic agent (Babu, Prabuseenivasan, & Ignacimuthu, 2007).
Antibacterial Effects
- Extracts from the Cinnamomum species have demonstrated significant antibacterial effects against common bacteria found in wound infections, including methicillin-resistant Staphylococcus aureus. This validates the traditional use of Cinnamomum in treating infections and highlights its potential in modern medicine (Buru, Pichika, Neela, & Mohandas, 2014).
Anticancer Properties
- Cinnamic acid derivatives, chemically related to cinnamaverine, have been explored for their anticancer potentials. The diverse chemical properties of these derivatives have led to their investigation as traditional and modern antitumor agents, indicating the potential for cancer therapy (De, Baltas, & Bedos-Belval, 2011).
特性
CAS番号 |
1679-75-0 |
|---|---|
製品名 |
Cinnamaverine |
分子式 |
C7H10N2O2 |
分子量 |
323.4 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3 |
InChIキー |
UTTZVFFEPWFVRY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)


![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
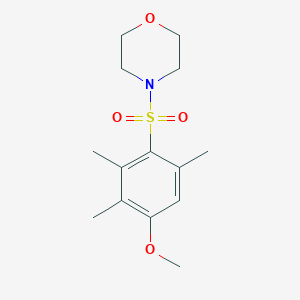

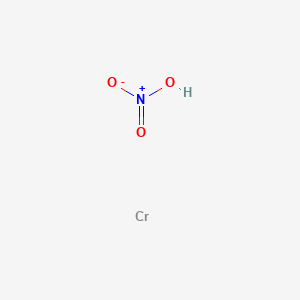
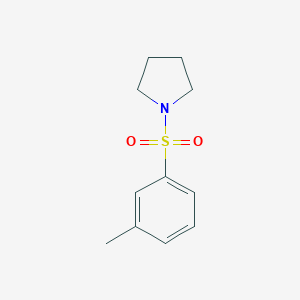
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)

